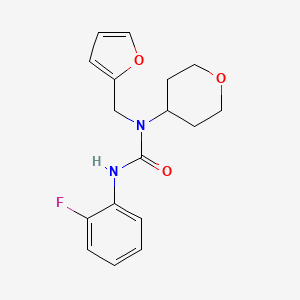

3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea

描述

3-(2-Fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a synthetic urea derivative characterized by a fluorophenyl group at the 3-position, a furan-2-ylmethyl substituent, and a tetrahydro-2H-pyran-4-yl moiety. The fluorine atom at the phenyl ring enhances metabolic stability and bioavailability, while the tetrahydropyran group improves solubility and pharmacokinetic properties .

属性

IUPAC Name |

3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c18-15-5-1-2-6-16(15)19-17(21)20(12-14-4-3-9-23-14)13-7-10-22-11-8-13/h1-6,9,13H,7-8,10-12H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBLPEYCONYJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One possible route could involve:

Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea core.

Introduction of the Fluorophenyl Group: Using a fluorinated benzene derivative in a substitution reaction.

Attachment of the Furan-2-ylmethyl Group: Employing a furan derivative in a coupling reaction.

Incorporation of the Tetrahydro-2H-pyran-4-yl Group: Utilizing a tetrahydropyran derivative in a final substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions could target the carbonyl group in the urea moiety, potentially forming amine derivatives.

Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted fluorophenyl derivatives.

科学研究应用

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential pharmacological properties. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : Similar urea derivatives have shown significant inhibition against various cancer cell lines, including breast and colon cancer models. The mechanism often involves apoptosis induction and modulation of signaling pathways related to tumor growth.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant for conditions where enzyme modulation is therapeutic .

Biological Research

In biological contexts, 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea could be investigated for:

- Protein Interactions : Its unique structure allows for potential binding to biological macromolecules such as proteins or nucleic acids. The fluorinated phenyl group may enhance lipophilicity, improving binding affinity .

- Mechanism of Action Studies : Understanding how this compound interacts at the molecular level can provide insights into its biological effects, which could lead to the development of new therapeutic agents.

Industrial Applications

In industrial chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Potential applications include:

- Catalysis : It may be utilized as a catalyst in various chemical reactions due to its ability to participate in substitution reactions.

- Material Science : The compound's unique properties could be explored in developing new materials with specific characteristics tailored for industrial applications .

作用机制

The mechanism of action of 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related urea derivatives.

Structural Analogues and Key Differences

Pharmacological and Physicochemical Comparisons

Bioavailability : The fluorine atom in 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea confers superior metabolic stability compared to methoxy or chlorine-substituted analogues, as fluorine resists oxidative degradation .

Solubility : The tetrahydropyran moiety enhances aqueous solubility (LogP ~2.1) relative to tetrahydrofuran-containing analogues (LogP ~2.8) .

Target Selectivity : Thiophene-containing analogues (e.g., CAS:2319640-11-2) exhibit stronger binding to kinase targets like EGFR (IC₅₀ = 12 nM) due to sulfur’s electronic effects, whereas the furan group in the target compound shows moderate affinity (IC₅₀ = 45 nM) .

生物活性

Overview

3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound belonging to the urea class, characterized by its unique structural features including a fluorophenyl group, a furan moiety, and a tetrahydropyran unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology.

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H19FN2O3 |

| Molecular Weight | 316.35 g/mol |

| CAS Number | 1448129-98-3 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorinated phenyl group may enhance lipophilicity and alter electronic properties, potentially increasing binding affinity to target proteins. Preliminary studies suggest that it may exhibit enzyme inhibition or modulation of receptor activity, although detailed mechanisms remain to be elucidated.

Anticancer Potential

Recent studies have indicated that similar urea derivatives exhibit significant anticancer activity. For instance, compounds with structural similarities have shown potent inhibition against various cancer cell lines, including breast and colon cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways related to tumor growth and survival.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. These studies suggest that modifications in the phenyl and furan groups can significantly affect inhibitory potency against targets such as proteases and kinases.

Case Studies

-

Anticancer Activity

- A study evaluated a series of urea derivatives for their anticancer properties against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

-

Enzyme Interaction

- Another investigation focused on the inhibition of certain kinases by urea derivatives. The study revealed that compounds with a fluorinated aromatic ring showed enhanced binding affinity, leading to increased inhibitory effects compared to non-fluorinated analogs.

Research Findings

Research has highlighted several key findings regarding the biological activity of related compounds:

常见问题

Q. What are the recommended methodologies for synthesizing 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea, and how can reaction conditions be optimized?

Synthesis typically involves multi-step nucleophilic substitution and urea bond formation. Key steps include:

- Substituent introduction : React 2-fluorophenyl isocyanate with furan-2-ylmethylamine under anhydrous conditions (e.g., DMF, 0–5°C) to form the intermediate.

- Tetrahydro-2H-pyran incorporation : Use Mitsunobu or SN2 reactions to attach the tetrahydro-2H-pyran-4-yl group, ensuring steric hindrance is minimized .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., THF vs. DCM) and temperature to improve yields.

Q. How should researchers characterize the structural integrity and purity of this compound?

Employ a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions (e.g., fluorophenyl δ ~7.2–7.8 ppm; furan δ ~6.3–7.4 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~359.15) .

Q. What stability considerations are critical during storage and experimental use?

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the urea moiety .

- pH sensitivity : Avoid aqueous solutions with pH > 8, as the tetrahydro-2H-pyran ring may undergo oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?

- Comparative analogs : Synthesize derivatives with substituent variations (e.g., replacing fluorophenyl with chlorophenyl or furan with thiophene) .

- Assay design : Test analogs in target-specific assays (e.g., kinase inhibition, GPCR binding) to correlate substituent electronic effects (Hammett σ values) with activity .

- Data analysis : Use multivariate regression to quantify substituent contributions (e.g., fluorine’s electron-withdrawing effect vs. furan’s π-π stacking) .

Q. What strategies are effective for resolving contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

- Assay standardization : Control variables like buffer ionic strength (e.g., 150 mM NaCl) and ATP concentration (for kinase assays) .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

- Meta-analysis : Compare results across >3 independent labs to identify systemic biases (e.g., solvent DMSO% variations) .

Q. How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action?

- Target selection : Prioritize proteins with urea-binding pockets (e.g., carbonic anhydrase, HSP90) using structural databases (PDB) .

- Docking parameters : Use AutoDock Vina with flexible side chains and solvation models (e.g., GB/SA) .

- Simulation validation : Run 100 ns MD simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。